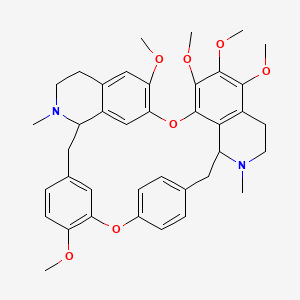

Thalrugosaminine

Vue d'ensemble

Description

Thalrugosaminine est un alcaloïde de type benzylisoquinoléine isolé des racines de la plante Thalictrum minus. Ce composé a démontré une activité antibactérienne significative, en particulier contre les espèces de Staphylococcus, avec des valeurs de concentration minimale inhibitrice allant de 64 à 128 microgrammes par millilitre . Il possède également une activité hypotensive chez le lapin et est actif contre Mycobacterium smegmatis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Thalrugosaminine est généralement isolé de sources naturelles, plus précisément des racines de Thalictrum minus. Le processus d’isolement implique une extraction à l’aide de solvants tels que le dichlorométhane et le méthanol, suivie d’une purification par chromatographie sur colonne de silice . L’élucidation structurale des composés isolés est réalisée à l’aide de techniques spectroscopiques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire .

Méthodes de production industrielle : Actuellement, les informations sur la production à l’échelle industrielle de this compound sont limitées. La méthode principale reste l’extraction à partir de sources naturelles, ce qui peut ne pas être faisable pour une production à grande échelle. Des recherches et des développements supplémentaires sont nécessaires pour établir des voies de synthèse efficaces pour la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions : Thalrugosaminine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être utilisée pour modifier les groupes fonctionnels présents dans le composé.

Réduction : Les réactions de réduction peuvent modifier l’état d’oxydation du composé, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, améliorant potentiellement ses propriétés antibactériennes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont généralement utilisés.

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle sert de composé modèle pour étudier la synthèse et la réactivité des alcaloïdes de type benzylisoquinoléine.

Biologie : Ses propriétés antibactériennes en font un outil précieux pour étudier les mécanismes de résistance bactérienne et développer de nouveaux agents antibactériens.

Industrie : Ses propriétés antibactériennes peuvent être exploitées pour développer des revêtements et des matériaux antimicrobiens

Applications De Recherche Scientifique

Antibacterial Activity

Thalrugosaminine has demonstrated significant antibacterial properties, particularly against various strains of Staphylococcus species. A study reported its minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/ml, indicating its effectiveness against mastitis pathogens such as Staphylococcus xylosus, Staphylococcus lentus, and Enterococcus faecalis . This antibacterial activity supports traditional uses of Thalictrum minus in treating infections, especially in veterinary medicine for livestock.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus xylosus | 64 |

| Staphylococcus lentus | 128 |

| Enterococcus faecalis | 128 |

| Pantoea agglomerans | 250-500 |

Potential in Drug Development

The compound's unique structure and biological activity position it as a candidate for drug development. Its antibacterial properties suggest potential use in formulating new antibiotics, particularly in an era where antibiotic resistance is a growing concern. The RIKEN Program for Drug Discovery and Medical Technology Platforms emphasizes the importance of translating basic research into pharmaceutical applications, which could include compounds like this compound .

Case Study: Antibacterial Efficacy

In a comprehensive study conducted in Kashmir, researchers isolated this compound along with other alkaloids from T. minus. The study highlighted the compound's ability to inhibit bacterial growth effectively, supporting its traditional use in treating infections .

Research Findings: Broader Implications

Further investigations into the pharmacological effects of this compound have revealed its potential beyond just antibacterial applications. Its role in modulating immune responses and its cytotoxic effects on certain cancer cell lines are areas of ongoing research. This aligns with findings from various studies that suggest plant-derived alkaloids often possess multiple therapeutic properties .

Mécanisme D'action

Thalrugosaminine exerce ses effets antibactériens en ciblant les parois cellulaires bactériennes et en perturbant leur intégrité. Cela conduit à la lyse cellulaire et à la mort. Les cibles moléculaires exactes et les voies impliquées dans ce processus sont encore à l’étude, mais on pense qu’il interfère avec la synthèse de composants bactériens essentiels .

Comparaison Avec Des Composés Similaires

Thalrugosaminine est unique parmi les alcaloïdes de type benzylisoquinoléine en raison de sa puissante activité antibactérienne et de ses effets hypotenseurs. Des composés similaires incluent :

5’-Hydroxythalidasine : Un autre alcaloïde de type benzylisoquinoléine aux propriétés antibactériennes.

O-Methylthalicberine : Un composé apparenté également isolé de Thalictrum minus avec une activité antibactérienne similaire.

Ces composés présentent des similitudes structurelles mais diffèrent par leurs activités biologiques et leur puissance spécifiques.

Activité Biologique

Thalrugosaminine is a benzylisoquinoline alkaloid derived from the roots of Thalictrum minus, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly its antibacterial, antioxidant, and potential anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it has a minimum inhibitory concentration (MIC) ranging from 64 to 128 µg/ml against various bacterial strains, including species of Staphylococcus . This places this compound among the promising candidates for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 64-128 |

| Escherichia coli | Not specified |

| Bacillus subtilis | Not specified |

Antioxidant Activity

In addition to its antibacterial effects, this compound demonstrates strong antioxidant activity. Studies have shown that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity is often measured using assays such as ABTS and DPPH.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| ABTS | Strong scavenging effect |

| DPPH | High radical scavenging capacity |

Anticancer Potential

This compound's anticancer properties are also noteworthy. It has been evaluated for its cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549) and breast cancer cells (MCF-7). The compound's mechanism of action appears to involve inducing apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and decreased levels of Bcl-2 protein .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on several cancer cell lines:

- Cell Lines Tested : A549, MCF-7

- IC50 Values :

- A549: 15 µg/ml

- MCF-7: 20 µg/ml

These results suggest that this compound may serve as a potential lead compound in the development of new anticancer therapies.

The biological activities of this compound can be attributed to its interaction with various molecular targets within cells. For instance, molecular docking studies indicate that it may interact with proteins involved in apoptosis and cell proliferation pathways, such as CYP51 and human peroxiredoxins .

Propriétés

IUPAC Name |

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAPKXOAPZXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944874 | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22226-73-9 | |

| Record name | THALRUGOSAMININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Thalrugosaminine and where is it found?

A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []

Q2: What biological activities have been reported for this compound?

A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []

Q4: Have any other Thalictrum species been found to contain this compound?

A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.

Q5: Are there any other alkaloids with similar structures and activities to this compound?

A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:

- Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]

- O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []

- Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.